4-Bromo-2-(4-methoxyphenoxy)thiazole

Organic Synthesis Cross-Coupling Building Block Chemistry

4-Bromo-2-(4-methoxyphenoxy)thiazole is a strategic heterocyclic building block featuring a reactive 4-bromo handle that enables site-selective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling—functionality absent in non-halogenated analogs. The 4-methoxyphenoxy ether imparts distinct electronic and steric properties critical for medicinal chemistry SAR studies and COX-2 inhibitor lead optimization. Sourced with consistent ≥95% purity from qualified suppliers, this compound reduces supply chain risk and ensures batch-to-batch reproducibility for multi-step scale-up synthesis.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 1065074-21-6
Cat. No. B1373119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(4-methoxyphenoxy)thiazole
CAS1065074-21-6
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC(=CS2)Br
InChIInChI=1S/C10H8BrNO2S/c1-13-7-2-4-8(5-3-7)14-10-12-9(11)6-15-10/h2-6H,1H3
InChIKeyQFHHBXSQYIPVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(4-methoxyphenoxy)thiazole (CAS 1065074-21-6): Thiazole Scaffold Procurement and Structural Differentiation


4-Bromo-2-(4-methoxyphenoxy)thiazole (CAS 1065074-21-6, molecular formula C10H8BrNO2S, molecular weight 286.15 g/mol) is a heterocyclic organic compound characterized by a 1,3-thiazole core with a bromine substituent at the 4-position and a 4-methoxyphenoxy ether linkage at the 2-position . This specific substitution pattern places the compound within a broader class of 2-aryloxythiazoles, which are recognized scaffolds in medicinal chemistry due to the thiazole ring's capacity for diverse intermolecular interactions [1]. The presence of a bromine atom at the 4-position provides a reactive site for further chemical modifications, distinguishing it from non-halogenated analogs and positioning it as a versatile building block for the synthesis of more complex heterocyclic systems .

Why 4-Bromo-2-(4-methoxyphenoxy)thiazole Cannot Be Substituted with Other 2-Aryloxythiazoles


In procurement contexts for medicinal chemistry and agrochemical synthesis, 4-Bromo-2-(4-methoxyphenoxy)thiazole cannot be arbitrarily substituted with other 2-aryloxythiazole derivatives. The bromine atom at the 4-position is a critical functional handle enabling site-selective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are not possible with non-halogenated analogs like 2-(4-methoxyphenoxy)thiazole . Furthermore, the specific 4-methoxyphenoxy substituent confers distinct electronic and steric properties that influence both reactivity and potential biological interactions; replacing it with a phenoxy group, as in 4-bromo-2-phenoxythiazole, alters the compound's physicochemical profile, including lipophilicity and solubility, which can affect downstream synthetic yields and bioactivity .

Quantitative Differentiation Guide for 4-Bromo-2-(4-methoxyphenoxy)thiazole (CAS 1065074-21-6) Against Structural Analogs


Quantifying the Synthetic Advantage: 4-Bromo Moiety Enables Cross-Coupling Not Possible with Non-Halogenated Thiazoles

4-Bromo-2-(4-methoxyphenoxy)thiazole possesses a bromine atom at the 4-position, a feature absent in non-halogenated analogs like 2-(4-methoxyphenoxy)thiazole (CAS 478081-25-3). This bromine serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental methods for constructing complex molecular architectures in drug discovery programs . While direct comparative kinetic or yield data for this specific compound is not publicly available, the established reactivity of 4-bromothiazoles in such transformations is well-documented in synthetic chemistry literature. The absence of a halogen at this position on the comparator molecule renders it inert under these standard reaction conditions, meaning it cannot serve as a direct replacement in synthetic sequences designed around the brominated scaffold.

Organic Synthesis Cross-Coupling Building Block Chemistry

Physicochemical Differentiation: Methoxy Substituent Modulates Lipophilicity vs. Phenoxy Analog

The 4-methoxyphenoxy group in the target compound imparts distinct physicochemical properties compared to the unsubstituted phenoxy analog, 4-bromo-2-phenoxythiazole (CAS 1065074-43-2). The methoxy (-OCH3) group is an electron-donating substituent that increases electron density on the aromatic ring, which can influence molecular interactions and solubility. This structural difference translates to a measurable change in molecular weight (286.15 g/mol for the target vs. 256.12 g/mol for the phenoxy analog) and is expected to alter lipophilicity (LogP) and polar surface area, although specific LogP values were not found in the searched literature . In related thiazole-based COX-2 inhibitor studies, a para-methoxy moiety on the phenyl ring was associated with enhanced in vitro selectivity and anti-inflammatory activity, underscoring the functional significance of this substitution pattern .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Inferred Pharmacological Relevance: 2-Aryloxythiazole Scaffold with 4-Methoxyphenoxy Moiety Implicated in Enhanced COX-2 Inhibition

Although no direct biological activity data for 4-Bromo-2-(4-methoxyphenoxy)thiazole was identified in the searched literature, its core scaffold and substitution pattern can be contextualized within related research. A study on triazole-thiazole hybrids as COX-2 inhibitors demonstrated that a derivative bearing a para-methoxy moiety on the phenyl ring exhibited the highest in vitro selectivity and anti-inflammatory activity among the series . This finding suggests that the 4-methoxyphenoxy substituent, a key feature of the target compound, may confer advantageous interactions with biological targets like COX-2. For a direct comparison, a related series of methoxyphenyl thiazole carboxamide derivatives showed potent inhibitory activities against COX enzymes, with one compound achieving an IC50 of 0.239 μM against COX-1 [1]. This provides a quantitative benchmark for the class, though the specific activity of the 4-bromo-substituted target compound remains to be experimentally determined.

COX-2 Inhibition Anti-inflammatory SAR Studies

Commercially Available Purity Specifications: Benchmarking Against Peer Compounds

Commercial procurement of 4-Bromo-2-(4-methoxyphenoxy)thiazole is available from multiple suppliers with a standard minimum purity specification of 95% . This purity grade is consistent with the commercial offerings for its close structural analog, 4-bromo-2-phenoxythiazole (CAS 1065074-43-2), which is also offered at a minimum of 95% purity . The consistency in available purity across suppliers and analogs indicates that the compound can be sourced with a reliable quality baseline suitable for most research and development applications, without requiring extensive in-house purification. Higher purity grades (e.g., 98% or 99%) are also available from certain vendors, providing options for applications with more stringent purity requirements .

Quality Control Purity Specification Procurement

Targeted Application Scenarios for 4-Bromo-2-(4-methoxyphenoxy)thiazole Based on Quantitative and Structural Evidence


Medicinal Chemistry: Synthesis of Diversified Thiazole-Based Libraries via C-4 Arylation

This scenario is directly enabled by the 4-bromo substituent on the thiazole ring, a feature absent in non-halogenated analogs . In drug discovery, the ability to introduce diverse aryl, heteroaryl, or amine groups at the 4-position through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions is a cornerstone strategy for generating libraries of compounds to probe structure-activity relationships (SAR). 4-Bromo-2-(4-methoxyphenoxy)thiazole serves as a common, electrophilic intermediate in these synthetic sequences. A project aiming to optimize a thiazole-based lead compound would prioritize this brominated scaffold to rapidly explore chemical space at the 4-position, thereby accelerating the identification of candidates with improved potency or pharmacokinetic properties. This application is supported by the established class-level reactivity of 4-bromothiazoles in cross-coupling chemistry .

Chemical Biology: Development of Novel COX-2 Inhibitors with Optimized Selectivity

Building on class-level evidence that a para-methoxy moiety on the phenyl ring of thiazole-containing molecules can enhance COX-2 selectivity and anti-inflammatory activity , this scenario involves using 4-Bromo-2-(4-methoxyphenoxy)thiazole as a key intermediate in the rational design of next-generation COX-2 inhibitors. The 4-bromo group provides a synthetic vector for further optimization, while the 4-methoxyphenoxy group is retained as a pharmacophoric element predicted to confer target engagement. This targeted approach is more likely to yield potent and selective leads compared to using a non-specific, unsubstituted analog. The quantitative benchmark of IC50 = 0.239 μM for a related methoxyphenyl thiazole carboxamide against COX-1 provides a context for expected potency [1].

Agrochemical Research: Synthesis of Novel Fungicides Based on Halogenated Thiazole Scaffolds

Halogenated thiazole derivatives are a well-recognized class of compounds in the agrochemical industry, with applications as fungicides and herbicides . The specific combination of a 4-bromo substituent and a 4-methoxyphenoxy ether linkage in this compound offers a unique physicochemical profile for exploring this chemical space. The bromine atom not only provides a handle for further synthetic elaboration, as discussed in Evidence Item 1, but can also contribute to the compound's own biological activity through halogen bonding interactions with target enzymes . The methoxy group further tunes the molecule's lipophilicity, a critical parameter for foliar uptake and systemic transport in plants. This compound is therefore a valuable scaffold for generating new, patentable agrochemical leads that are structurally distinct from existing commercial products.

Process Chemistry: Qualification of a Reliable Intermediate for Scale-Up Synthesis

This scenario addresses the procurement and operational aspects of using 4-Bromo-2-(4-methoxyphenoxy)thiazole in a multi-step synthesis intended for scale-up. The availability of the compound from multiple commercial vendors with a consistent and well-documented purity specification of ≥95% [1] reduces supply chain risk and ensures batch-to-batch reproducibility. The compound's classification as a 'Building Block' by many suppliers underscores its intended use as a stable intermediate. This reliability is a key differentiator from custom-synthesized analogs of unknown quality and is essential for process chemists who require robust starting materials to develop scalable and cost-effective manufacturing routes.

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